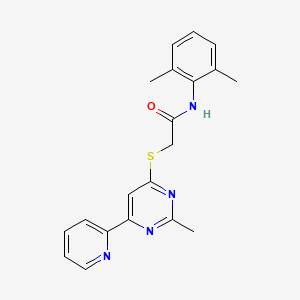

N-(2,6-dimethylphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2,6-dimethylphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H20N4OS and its molecular weight is 364.47. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(2,6-dimethylphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly as a selective inhibitor of human sirtuin 2 (SIRT2). SIRT2 plays a crucial role in various cellular processes, including cell cycle regulation, autophagy, and inflammatory responses. Dysregulation of SIRT2 has been linked to multiple diseases, including cancer. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in preclinical studies, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Structural Features

- Aromatic Ring : The presence of the 2,6-dimethylphenyl group enhances lipophilicity and may contribute to the compound's ability to penetrate cellular membranes.

- Pyrimidine and Pyridine Moieties : These heterocycles are known for their biological activity and may interact with various biological targets.

The compound acts primarily as a SIRT2 inhibitor . SIRT2 is involved in deacetylating various proteins that regulate cell survival and proliferation. By inhibiting SIRT2, this compound can potentially alter cellular pathways involved in cancer progression and inflammatory responses.

Efficacy in Preclinical Studies

Recent studies have demonstrated that this compound exhibits significant inhibitory effects on SIRT2 with an IC50 value indicating potent activity. For example:

Case Studies

-

Anti-Cancer Activity : In a study focusing on triple-negative breast cancer (TNBC), the compound showed a significant reduction in cell proliferation with an IC50 value of 0.126 µM. It also inhibited lung metastasis more effectively than established treatments like TAE226 .

- Model Used : BALB/c nude mouse model with MDA-MB-231 TNBC cells.

- Outcome : Demonstrated over a 20-fold selectivity for cancer cells compared to normal cells.

- Anti-inflammatory Effects : The compound was evaluated for its potential to modulate inflammatory responses by inhibiting SIRT2 activity, which is known to influence immune cell function and cytokine production .

Safety Profile

In vivo studies have assessed the safety profile of this compound. A subacute toxicity study indicated that the compound could be administered at high doses (40 mg/kg) without significant adverse effects on healthy mice .

Summary of Findings

| Parameter | Result |

|---|---|

| Toxicity | Low at high doses |

| Selectivity | High for cancer cells |

| Mechanism | SIRT2 inhibition |

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit notable antimicrobial activity against common pathogens. For instance, studies have shown that compounds with similar structural motifs demonstrate significant efficacy against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported around 256 µg/mL .

Cytotoxicity

The cytotoxic effects of N-(2,6-dimethylphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide have been investigated in various cancer cell lines. Preliminary findings suggest selective cytotoxicity towards human cancer cells while sparing normal cells, indicating potential for therapeutic applications in oncology .

Enzyme Inhibition

This compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to diseases such as neurodegenerative disorders. Similar compounds have been shown to inhibit enzymes like acetylcholinesterase, which plays a crucial role in neurotransmission .

Case Studies and Research Findings

- Antimicrobial Evaluation : A study synthesized thioacetylated pyrimidine derivatives and assessed their antibacterial and antifungal activities using agar diffusion methods. Results indicated enhanced antimicrobial potency compared to standard drugs like ceftriaxone .

- Anticancer Mechanisms : Molecular docking studies involving pyrimidine derivatives revealed significant binding affinities to cancer-related targets, suggesting mechanisms for their anticancer activity. Structural modifications were highlighted as critical for enhancing biological efficacy .

- Anticonvulsant Studies : The anticonvulsant activity was evaluated in vivo using models with pentylenetetrazole-induced seizures. While some derivatives showed reduced seizure frequency, most did not achieve significant protective effects compared to established anticonvulsants like diazepam .

Analyse Chemischer Reaktionen

Cycloaddition Reactions Involving the 1,2,3-Triazole Ring

The 1,2,3-triazole group undergoes regioselective cycloaddition reactions. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a hallmark reaction for synthesizing substituted triazoles. For example:

The triazole’s rigid planar structure enables π-π stacking and dipole interactions, facilitating cycloaddition with alkynes or nitriles under mild conditions .

Sulfonamide Group Reactivity

The sulfonyl group participates in nucleophilic substitution and coupling reactions. Key transformations include:

The sulfonyl group’s electron-withdrawing nature activates adjacent carbons for nucleophilic attack, enabling functionalization .

Azetidine Ring Modifications

The azetidine ring undergoes ring-opening and substitution reactions under acidic or basic conditions:

The ring strain in azetidine enhances reactivity, allowing for efficient functionalization .

4.

Eigenschaften

IUPAC Name |

N-(2,6-dimethylphenyl)-2-(2-methyl-6-pyridin-2-ylpyrimidin-4-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4OS/c1-13-7-6-8-14(2)20(13)24-18(25)12-26-19-11-17(22-15(3)23-19)16-9-4-5-10-21-16/h4-11H,12H2,1-3H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCPDAUHAASSQGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC(=NC(=C2)C3=CC=CC=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.